molecular formula C24H23F3N2O5 B300819 ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate

ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate

Cat. No. B300819
M. Wt: 476.4 g/mol
InChI Key: ZGKUJXUUNOAIJC-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazoline derivative that exhibits unique properties that make it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate involves the inhibition of certain enzymes and proteins that are involved in the development and progression of various diseases. It has been found to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of certain proteins that are involved in the growth and division of cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth and division of cancer cells, and reduce the production of certain hormones that are involved in the development of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate in lab experiments is its ability to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. However, one of the limitations of using this compound is that it may exhibit toxic effects on certain cells and tissues.

Future Directions

There are several future directions that can be explored with regards to the use of ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate. One potential direction is the development of new drugs that are based on the structure of this compound. Another potential direction is the exploration of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research can be conducted to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.

Synthesis Methods

The synthesis of ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate involves the reaction of 3-methoxy-4-propoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then reacted with 3,5-bis(trifluoromethyl)phenylhydrazine to yield the final compound.

Scientific Research Applications

Ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been used in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been used in the development of new drugs for the treatment of various diseases.

properties

Product Name

ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate

Molecular Formula

C24H23F3N2O5

Molecular Weight

476.4 g/mol

IUPAC Name

ethyl 4-[(4Z)-4-[(3-methoxy-4-propoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate

InChI

InChI=1S/C24H23F3N2O5/c1-4-12-34-19-11-6-15(14-20(19)32-3)13-18-21(24(25,26)27)28-29(22(18)30)17-9-7-16(8-10-17)23(31)33-5-2/h6-11,13-14H,4-5,12H2,1-3H3/b18-13-

InChI Key

ZGKUJXUUNOAIJC-AQTBWJFISA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OCC)C(F)(F)F)OC

SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OCC)C(F)(F)F)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OCC)C(F)(F)F)OC

Origin of Product

United States

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